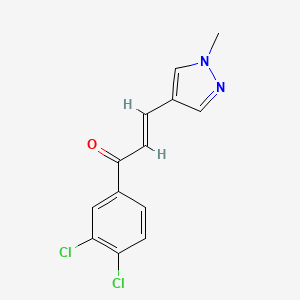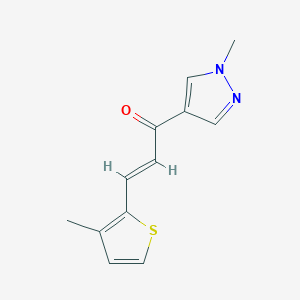
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been shown to selectively destroy dopamine-producing neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other animals.
Mechanism of Action
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is metabolized in the brain to a toxic metabolite called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of the dopamine-producing neurons.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity have been extensively studied in animal models of Parkinson's disease. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been shown to selectively destroy dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms similar to Parkinson's disease in humans. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity also leads to an increase in oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity selectively targets dopamine-producing neurons in the brain, making it a valuable tool for studying the pathophysiology of Parkinson's disease. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity also produces motor symptoms similar to Parkinson's disease in humans, making it a valuable tool for testing potential treatments for the disease. However, one limitation of 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity is that it is a potent neurotoxin that can be dangerous if not handled properly. Researchers must take appropriate safety precautions when working with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one to avoid exposure.
Future Directions
There are several future directions for research on 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of research is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of research is the development of new treatments for Parkinson's disease that target the underlying pathophysiology of the disease. Additionally, there is a need for more research on the long-term effects of 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one toxicity on the brain and the potential for neuroregeneration in the affected areas. Overall, 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one remains a valuable tool for scientific research in the field of Parkinson's disease research.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease research. 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other animals. This makes 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments for the disease.
properties
IUPAC Name |
(E)-1-(1-methylpyrazol-4-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-3-4-11(16-9)5-6-12(15)10-7-13-14(2)8-10/h3-8H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXOJNCJYOTXKX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365829.png)
![3-(4-methylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365837.png)
![7-[(2-fluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365838.png)
![7-[(4-cyanobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365843.png)
![3-[(acetyloxy)methyl]-7-[(4-cyanobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365846.png)
![7-[(2-methylbenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365849.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4365859.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4365862.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365864.png)
![N-(2-methoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365865.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365877.png)


![2-[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4365913.png)